6-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-5-4(7(9,10)11)1-3(2-12-5)6(13)14/h1-2H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAXKZFHLVFKJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803801-09-3 | |
| Record name | 6-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . Another approach involves the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typical in Suzuki–Miyaura couplings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
6-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism by which 6-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Insights :
- Fluorine vs. Chlorine : Fluorine’s electronegativity increases acidity and metabolic stability compared to chlorine, which may enhance bioavailability in drug design .
Physicochemical Properties
- Acidity : The target compound’s carboxylic acid (pKa ~2-3) is more acidic than methoxy-substituted analogs (pKa ~4-5) due to electron-withdrawing F and -CF₃ groups .
- Solubility: Fluorine and -CF₃ substituents reduce water solubility compared to non-fluorinated analogs but improve lipid solubility for membrane penetration .
- Stability : Fluorine’s strong C-F bond enhances resistance to hydrolysis and oxidation relative to chlorine or methoxy groups .
Biological Activity
6-Fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological profiles. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
Key Features:
- Fluorine Substituents: The presence of fluorine atoms increases the electron-withdrawing capacity, potentially enhancing the compound's reactivity and interaction with biological targets.
- Pyridine Ring: The aromatic nature of the pyridine ring allows for π-π stacking interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency against several enzymes and receptors.
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Inhibition of Enzymatic Activity:
- Studies have shown that trifluoromethyl-pyridine derivatives can inhibit enzymes involved in metabolic pathways, including cytochrome P450 enzymes, which are crucial for drug metabolism .
- Specifically, this compound may affect the activity of certain kinases and phosphatases, which are pivotal in cancer cell signaling pathways.
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Anticancer Properties:
- Various derivatives of pyridine have been reported to exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cells through caspase activation .
- A study indicated that modifications in the pyridine structure led to improved IC50 values against breast cancer cell lines (e.g., MCF-7) compared to standard chemotherapeutics like doxorubicin .
Case Studies
-
Antimicrobial Activity:
- Trifluoromethyl-substituted pyridines have demonstrated significant antifungal activity. For example, fluazinam, a related compound, was found to be more effective than traditional fungicides due to its ability to disrupt cellular respiration in fungi .
- In vitro studies revealed that this compound exhibited potent activity against various fungal strains, suggesting its potential as a new antifungal agent.
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Pharmacological Applications:
- The compound has been explored as a potential lead for developing novel therapeutics targeting cystic fibrosis transmembrane conductance regulator (CFTR) modulations. It was shown to enhance CFTR function in specific mutations associated with cystic fibrosis .
- Research into structure-activity relationships (SAR) has indicated that specific substitutions at the 6-position enhance the efficacy of this compound as a CFTR potentiator.
Data Tables
Q & A
Q. Key Conditions :
- Temperature : 100°C for hydrolysis ensures complete conversion.
- Catalyst : Anhydrous KF facilitates halogen exchange without side reactions.
- Yield : Varies by substituent (e.g., 97% for bromo analog vs. 70% for chloro) .
Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks confirm its structure?
Basic Research Question
- ¹H NMR : Aromatic protons appear as singlets (δ 9.25–8.75 ppm) due to electron-withdrawing CF₃ and fluorine .
- ¹⁹F NMR : A singlet at δ −66.5 ppm confirms the trifluoromethyl group .
- IR : Strong carbonyl stretch (~1693 cm⁻¹) and broad O-H absorption (~3215 cm⁻¹) .
- HRMS : Exact mass matches theoretical values (e.g., m/z 209.0100 for C₇H₃F₄NO₂) .
Advanced Tip : ¹³C NMR reveals deshielded carbons adjacent to fluorine (q, J = 35 Hz for CF₃ coupling) .
How can researchers optimize the hydrolysis step to maximize yield and purity of this compound?
Advanced Research Question
- Acid Concentration : 10 N HCl ensures complete nitrile-to-acid conversion without decarboxylation .
- Reaction Time : 3 hours at 100°C balances efficiency and minimizes degradation.
- Neutralization : Gradual pH adjustment to 4–5 prevents precipitate aggregation, improving crystallinity .
- Purification : CombiFlash chromatography with cyclohexane:EtOAc (7:3) removes halogenated byproducts .
Data Insight : The bromo analog (2c) achieves 97% yield due to slower hydrolysis kinetics, whereas the chloro derivative (2b) yields 70% .
What strategies mitigate byproduct formation during the synthesis of trifluoromethylpyridine derivatives?
Advanced Research Question
- Halogen Exchange : Use anhydrous KF to avoid competing hydrolysis pathways .
- Temperature Control : Maintain 100°C during hydrolysis to suppress decarboxylation .
- Side-Chain Protection : Schlosser’s method recommends pre-functionalizing pyridine rings before introducing CF₃ to reduce steric hindrance .
Case Study : Incomplete fluorination (e.g., residual Cl) can be detected via ¹⁹F NMR and addressed by repeating the KF step .
How is this compound applied in medicinal chemistry research?
Applied Research Question
The compound serves as a building block for bioactive molecules:
- Drug Intermediates : Analogous structures (e.g., pyrazole-carboxylic acids) exhibit anti-proliferative effects in cancer models by inhibiting mTOR/p70S6K pathways .
- Structure-Activity Studies : The CF₃ group enhances metabolic stability and lipophilicity, improving pharmacokinetics .
Methodology : Coupling the acid with amines via EDC/HOBt forms amides for biological screening .
How should researchers address discrepancies in reported melting points of trifluoromethylpyridine derivatives?
Q. Data Contradiction Analysis
- Example : reports mp 287.5–293.5°C for 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid, while notes 108–110°C for 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid (2b) .
- Factors :
Resolution : Cross-validate purity via HPLC and DSC to confirm thermal behavior .
What are the challenges in introducing a trifluoromethyl group to pyridine rings, and how do modern methods address them?
Q. Advanced Synthetic Challenge
- Historical Issue : Traditional routes (e.g., radical trifluoromethylation) suffer from low regioselectivity .
- Modern Solutions :
Case Study : Mulder et al. achieved kilogram-scale synthesis of methyl-6-chloro-5-(trifluoromethyl)nicotinate using CuCF₃ .
How does the electronic nature of the trifluoromethyl group influence the reactivity of pyridine-3-carboxylic acids?
Mechanistic Research Question
- Electron-Withdrawing Effect : CF₃ deactivates the pyridine ring, directing electrophilic substitution to C4 (meta to COOH) .
- Acidity Enhancement : The COOH group (pKa ~2.5) is more acidic than non-fluorinated analogs, facilitating salt formation for solubility studies .
Experimental Validation : X-ray crystallography confirms regioselectivity in derivatives .
What analytical methods are recommended for quantifying trace impurities in this compound?
Q. Quality Control Focus
- HPLC : C18 column, mobile phase = MeCN:H₂O (0.1% TFA), detects halogenated byproducts (LOD <0.1%) .
- LC-MS : Identifies degradation products (e.g., decarboxylated species) via exact mass .
Advanced Tip : Use ¹⁹F NMR to quantify residual fluorination reagents (e.g., KF) .
How can computational chemistry aid in designing novel derivatives of this compound?
Q. Interdisciplinary Approach
- DFT Calculations : Predict regioselectivity of electrophilic substitutions (e.g., Fukui indices guide functionalization sites) .
- Docking Studies : Model interactions with biological targets (e.g., kinase active sites) to prioritize synthetic targets .
Case Study : Kiss et al. optimized trifluoromethylation pathways using DFT-based transition-state analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
